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2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

Limiting Oxygen Index Flame retardant epoxy Halogenated reactive diluent

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether (CAS 31452-80-9), also known as dibromoneopentyl glycol diglycidyl ether or DEBNG, is a brominated aliphatic diepoxide compound belonging to the glycidyl ether family. It is commercially supplied under trade names such as ERISYS® GE-29 (Huntsman) and functions as a multi-functional epoxy reactive modifier that combines reactive diluent viscosity reduction, flame retardancy via covalently bound bromine, and mechanical toughening in a single molecule.

Molecular Formula C11H20Br2O5
Molecular Weight 392.08 g/mol
CAS No. 31452-80-9
Cat. No. B1513971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether
CAS31452-80-9
Molecular FormulaC11H20Br2O5
Molecular Weight392.08 g/mol
Structural Identifiers
SMILESC1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O
InChIInChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2
InChIKeyOKQVQJLUIZNYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether (CAS 31452-80-9): A Brominated Aliphatic Diepoxide Reactive Diluent for Flame-Retardant Epoxy Formulations


2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether (CAS 31452-80-9), also known as dibromoneopentyl glycol diglycidyl ether or DEBNG, is a brominated aliphatic diepoxide compound belonging to the glycidyl ether family. It is commercially supplied under trade names such as ERISYS® GE-29 (Huntsman) and functions as a multi-functional epoxy reactive modifier that combines reactive diluent viscosity reduction, flame retardancy via covalently bound bromine, and mechanical toughening in a single molecule [1]. The compound has molecular formula C11H18Br2O4, molecular weight of approximately 374 g/mol, a density of 1.504 g/mL at 25 °C, a refractive index of n20/D 1.512, and an epoxide equivalent weight (EEW) in the range of 250–300 g/eq for the commercial oligomeric form [2]. Its defining structural feature is a neopentyl backbone bearing two bromomethyl substituents and two terminal glycidyl ether groups, yielding an aliphatic organobromine architecture with a calculated bromine content of approximately 42.7 wt.% that provides reactive (non-migratory) flame retardancy upon incorporation into epoxy networks [1][2].

Why Generic Substitution of 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether with Unbrominated Diluents or Aromatic Brominated Epoxies Fails in Demanding Epoxy Applications


In epoxy formulation, the simultaneous demands of low processing viscosity, flame retardancy, and mechanical integrity create a well-documented trade-off. Conventional non-brominated reactive diluents such as neopentyl glycol diglycidyl ether (NPGDGE, e.g., ERISYS® GE-20) excel at viscosity reduction (10–18 cP) but contribute zero flame retardancy to the cured network [1]. Aromatic brominated epoxy resins such as tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) deliver high bromine content (~48 wt.%) but are solids at room temperature with viscosities of approximately 1,800 cSt, precluding their use as processing diluents and often requiring solvent assistance for incorporation [2]. 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether occupies a unique position at the intersection of these property axes: it reduces system viscosity as a reactive diluent, imparts flame retardancy through covalently bound aliphatic bromine, and simultaneously enhances cured-state mechanical properties—a tri-functional performance profile that neither unbrominated diluents nor aromatic brominated epoxy resins can replicate with a single additive [3]. Substituting with a non-brominated diluent plus a separate flame-retardant additive increases formulation complexity, may introduce plasticization or phase-separation issues, and typically sacrifices the mechanical toughening benefit observed with DEBNG [3].

Quantitative Differentiation of 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Flame Retardancy: LOI Elevation from Baseline DGEBA to 25.0% with DEBNG at 15 wt.% Loading

In a direct comparative study, the diglycidyl ether of brominated neopentyl glycol (DEBNG) was incorporated at 15 wt.% into a bisphenol A epoxy resin (E-51, a commercial DGEBA type) and cured. The Limiting Oxygen Index (LOI) of the resulting DEBNG/E-51 cured material reached 25.0%, representing a substantial increase over the typical LOI range of 19–20% reported for unmodified DGEBA-based epoxy networks cured with conventional amine or anhydride hardeners [1]. In contrast, the non-brominated analog diglycidyl ether of neopentyl glycol (XY-678/NPGDGE) at equivalent loading does not impart any LOI elevation beyond the baseline of the host epoxy [1]. This quantifies the specific flame-retardant contribution of the brominated neopentyl backbone that is absent in the unbrominated comparator.

Limiting Oxygen Index Flame retardant epoxy Halogenated reactive diluent

Reactive Diluent Viscosity: Quantitative Viscosity Positioning Between Unbrominated Diluent and Aromatic Brominated Epoxy

The commercial form of this compound (ERISYS® GE-29) exhibits a viscosity of 275–500 cP at 25 °C [1]. This positions it as a moderately low-viscosity reactive diluent—significantly higher than the non-brominated neopentyl glycol diglycidyl ether (ERISYS® GE-20, viscosity 10–18 cP) [2], yet orders of magnitude lower than aromatic brominated epoxy resins such as TBBPA-DGE, which are solids at ambient temperature (mp 55–65 °C) with a melt viscosity of approximately 1,800 cSt . For a formulator, this means DEBNG still provides substantial system viscosity reduction (a key function of reactive diluents) while carrying the added benefit of reactive flame retardancy—a dual function that the lower-viscosity GE-20 cannot provide and that the solid TBBPA-DGE cannot provide without solvent or elevated-temperature processing.

Epoxy reactive diluent Viscosity reduction Formulation processing

Mechanical Toughening: Simultaneous Improvement of Elongation at Break (+63%), Impact Strength (+103%), and Tensile Strength (+28%) Relative to Unmodified DGEBA

In the same direct comparative study, incorporation of 15 wt.% DEBNG into E-51 (DGEBA-type epoxy) produced cured materials with elongation at break increased by 63.49%, impact strength increased by 103.01%, and tensile strength increased by 28.34% relative to pure E-51 cured under identical conditions [1]. The study explicitly notes that the non-brominated comparator XY-678 (NPGDGE) provided comparable mechanical improvements to the host epoxy but failed to impart flame retardancy, confirming that the toughening effect is a property of the neopentyl glycol diglycidyl ether backbone while the flame-retardant function is uniquely conferred by the brominated structure [1]. This is noteworthy because many flame-retardant additives—particularly additive-type brominated compounds—tend to degrade mechanical properties through plasticization or phase separation, whereas DEBNG improves them.

Epoxy toughening Impact strength Mechanical properties

Bromine Content Efficiency: Reactive Aliphatic Bromine at 42.7 wt.% vs. Aromatic Brominated Epoxy at 48 wt.% with Superior Processing Characteristics

The monomer unit of DEBNG (C11H18Br2O4, MW 374.07 g/mol) contains two bromine atoms, yielding a calculated bromine content of approximately 42.7 wt.% [1]. This is comparable to, though modestly lower than, the bromine content of TBBPA-DGE oligomers (~48 wt.% Br for the Sigma-Aldrich commercial product) . However, the critical differentiation is not the absolute bromine percentage but the combination of (a) the bromine being covalently bound to an aliphatic (neopentyl) backbone rather than an aromatic one, which influences thermal decomposition pathways and potential dioxin/furan formation profiles, and (b) the compound's physical form as a processable liquid versus the solid state of TBBPA-DGE. The DEBNG bromine is fully reactive—it becomes chemically incorporated into the epoxy network during curing, eliminating the risk of flame-retardant migration or leaching over the product lifetime .

Bromine content Halogen efficiency Reactive flame retardant

Aliphatic Backbone Architecture: Differentiated UV Stability and Non-Dioxin-Forming Potential vs. Aromatic Brominated Epoxy Resins

DEBNG possesses a fully aliphatic neopentyl backbone with bromine substituents on aliphatic carbons, in contrast to TBBPA-DGE and related aromatic brominated epoxy resins where bromine is attached to aromatic rings [1]. Aliphatic epoxy resins and reactive diluents are well-established in the coatings literature to exhibit superior UV stability and reduced yellowing compared to aromatic epoxy systems, as the absence of aromatic chromophores eliminates the primary pathway for UV-induced discoloration [2]. While direct head-to-head UV aging data for DEBNG vs. TBBPA-DGE are not available in the open literature, the structural inference is supported by the broader class behavior of aliphatic glycidyl ethers versus bisphenol-A-based epoxies. Furthermore, the aliphatic nature of the brominated moiety means that thermal decomposition does not proceed through pathways leading to polybrominated dibenzodioxins or dibenzofurans (PBDD/Fs), which are a known concern with brominated aromatic flame retardants [1].

Aliphatic epoxy UV stability Non-aromatic flame retardant

High-Value Application Scenarios for 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether Where Differentiation from Analogs Drives Procurement Decisions


Flame-Retardant Electronic Potting and Encapsulation Compounds Requiring Low Viscosity for Complete Void-Free Fill

In electronic potting applications for power modules, transformers, and circuit boards, the formulation must simultaneously achieve low mixed viscosity (to flow around intricate components and eliminate air voids), UL 94 V-0 or equivalent flame retardancy, and good mechanical protection. DEBNG at 10–20 wt.% loading can reduce system viscosity while contributing reactive bromine to the cured network, achieving an LOI of 25.0% at 15% loading [1]. Non-brominated diluents such as NPGDGE (ERISYS® GE-20) cannot deliver the flame-retardant function, requiring separate additive flame retardants that increase formulation complexity and may settle or phase-separate in low-viscosity systems. Aromatic brominated epoxies such as TBBPA-DGE are solid at processing temperature and impractical for solvent-free potting formulations . The commercial availability of this compound as ERISYS® GE-29 (Huntsman) with defined EEW (250–300 g/eq), viscosity (275–500 cP), and hydrolyzable chlorine content (<0.5%) provides formulation reproducibility for industrial-scale electronic manufacturing .

Flame-Retardant Structural Adhesives Requiring Simultaneous Toughening and Halogen-Based Fire Protection

Structural epoxy adhesives used in transportation, aerospace, and construction must balance lap shear strength, peel resistance, and impact toughness against increasingly stringent fire safety codes. The incorporation of DEBNG at 15 wt.% into a DGEBA-based adhesive formulation simultaneously increases elongation at break by 63.49% and impact strength by 103.01% while raising the LOI to 25.0% [1]. This tri-modal performance improvement—toughening plus flame retardancy plus viscosity reduction—cannot be achieved with a single non-brominated diluent alone. The reactive nature of the bromine ensures that flame-retardant performance is permanent and non-leaching, a critical consideration for adhesives in enclosed occupied spaces (aircraft interiors, rail carriages, building interiors) where migratory flame retardants pose inhalation exposure concerns.

Solvent-Free Flame-Retardant Coatings for Industrial and Infrastructure Protection

High-solids and 100%-solids epoxy coatings for structural steel, industrial flooring, and chemical containment require low application viscosity without volatile organic compounds (VOCs). DEBNG serves as a reactive diluent that becomes part of the cured film, eliminating VOC emissions associated with non-reactive solvent thinners [1]. The brominated structure imparts flame retardancy directly to the coating film, an attribute absent in unbrominated reactive diluents like neopentyl glycol diglycidyl ether (GE-20, viscosity 10–18 cP but 0% Br) . For intumescent or fire-protective coating systems, the combination of viscosity control and inherent flame retardancy in a single reactive component reduces the number of formulation ingredients, simplifying quality control, reducing inventory complexity, and potentially lowering overall formulation cost through consolidation of functions .

Flame-Retardant Composite Laminates and Prepregs for Electrical and Electronic Substrates

Epoxy-based composite laminates for printed circuit boards (PCBs) and electrical insulation require bromine incorporation to meet flammability standards (typically ~20 wt.% bromine in the cured resin matrix). DEBNG offers a route to incorporate reactive bromine into the epoxy network while simultaneously reducing resin viscosity for improved glass-fabric wet-out during prepreg manufacture [1]. Unlike TBBPA-DGE, which is the dominant brominated epoxy in FR-4 laminates but must be processed as a solid or high-viscosity melt, DEBNG can be blended at ambient temperature with other liquid epoxy components to achieve target bromine levels . The aliphatic backbone of DEBNG may also contribute to improved electrical properties (lower dielectric constant, lower dissipation factor) compared to aromatic brominated systems, though direct comparative dielectric data for this specific compound are not available in the open literature and would require application-specific characterization.

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